Tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in organic chemistry due to their unique structural properties and reactivity. This compound is characterized by the presence of a tert-butyl ester group, a nitroaniline moiety, and an azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidine-1-carboxylate with 2-nitroaniline under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted azetidines.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Bases: Triethylamine, sodium hydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Azetidines: Nucleophilic substitution reactions result in various substituted azetidines.
Scientific Research Applications
Tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azetidine ring may also play a role in binding to specific enzymes or receptors, modulating their activity. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Similar structure but with an oxoethyl group instead of a nitroaniline moiety.
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: Contains a cyanomethylene group instead of a nitroaniline moiety.
Uniqueness
Tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate is unique due to the presence of the nitroaniline group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other azetidine derivatives .
Properties
Molecular Formula |
C14H19N3O4 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-nitroanilino)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-13(18)16-8-10(9-16)15-11-6-4-5-7-12(11)17(19)20/h4-7,10,15H,8-9H2,1-3H3 |
InChI Key |
BJEYUMXLJRBSEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.